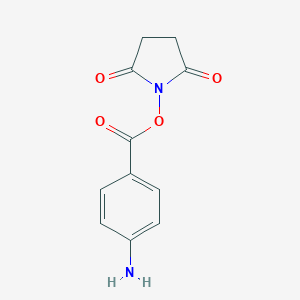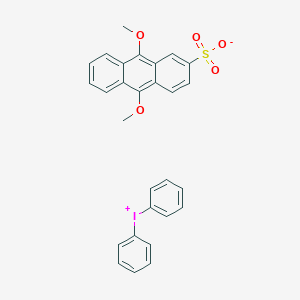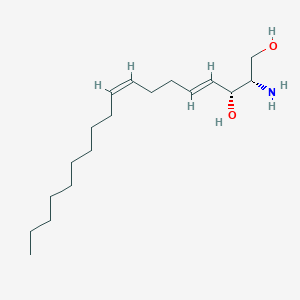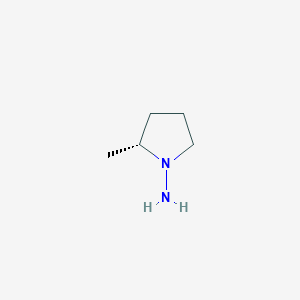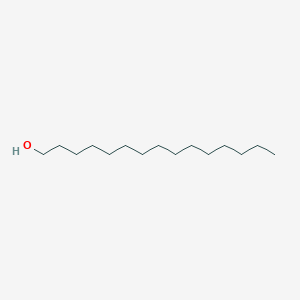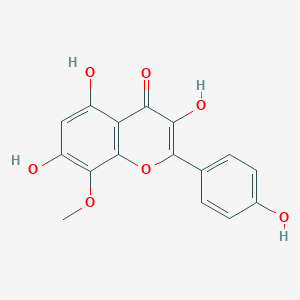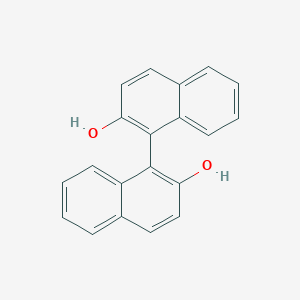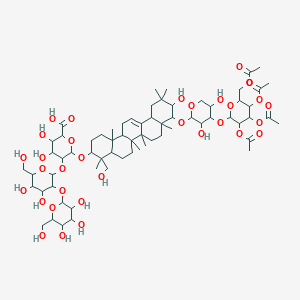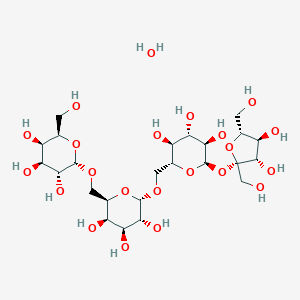
Veraguensin
Overview
Description
Veraguensin is a lignan compound derived from the Magnolia species. Lignans are a group of chemical compounds found in plants, known for their diverse pharmacological properties. This compound has been studied for its potential therapeutic effects, particularly in inhibiting bone resorption .
Scientific Research Applications
Chemistry: Veraguensin is used as a model compound for studying lignan synthesis and reactivity.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Safety and Hazards
When handling Veraguensin, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Veraguensin can be synthesized through various chemical reactions involving phenylpropanoids. The synthesis typically involves the coupling of two phenylpropane units through a carbon-carbon bond. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the lignan structure .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly from the Magnolia species. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Veraguensin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized this compound derivatives, reduced forms of this compound, and substituted this compound compounds .
Mechanism of Action
Veraguensin exerts its effects by inhibiting the receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclast differentiation. This inhibition is achieved through the reduction of p38 phosphorylation and suppression of c-Fos expression, which are key factors in osteoclastogenesis. By inhibiting these pathways, this compound reduces bone resorption and promotes bone health .
Similar Compounds:
Grandisin: A neolignan with potential antileishmanial activity.
Machilin G: Another neolignan with similar pharmacological properties.
Uniqueness of this compound: this compound is unique due to its specific inhibitory effects on osteoclast differentiation and bone resorption. Its ability to reduce p38 phosphorylation and suppress c-Fos expression sets it apart from other lignans and neolignans .
Properties
IUPAC Name |
(2R,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-GKHNXXNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332044 | |
| Record name | (+)-Veraguensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19950-55-1 | |
| Record name | Veraguensin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19950-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Veraguensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of veraguensin?
A1: this compound has the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol.
Q2: What are the key structural features of this compound?
A2: this compound is a tetrahydrofuran lignan characterized by a 2,5-diaryl-3,4-dimethyltetrahydrofuran skeleton. [] It contains two aromatic rings, one with a 3,4-dimethoxy substitution pattern and the other with a 3,4-methylenedioxy substitution pattern. []
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, this compound has been extensively characterized using spectroscopic methods. Researchers commonly employ techniques such as IR, MS, 1H-NMR, and 13C-NMR to elucidate its structure. [, , , , ]
Q4: What is the primary biological activity reported for this compound?
A4: this compound exhibits a range of biological activities, with the most prominent being its antileishmanial activity. [, , , , , ] It also demonstrates neuroprotective effects, protecting neurons against amyloid-beta peptide and 1-methyl-4-phenylpyridinium ion-induced toxicity. []
Q5: How does this compound exert its antileishmanial effect?
A5: While the exact mechanism of action remains under investigation, studies suggest that this compound derivatives may exert their antileishmanial effects by inducing nitric oxide production by host macrophage cells. This increased nitric oxide production could contribute to the intracellular killing of Leishmania parasites. []
Q6: Has this compound shown activity against other parasites?
A6: Yes, besides its antileishmanial activity, this compound has demonstrated some efficacy against Trypanosoma cruzi trypomastigotes. [] It also shows moderate activity against Plasmodium falciparum. []
Q7: How do structural modifications impact the biological activity of this compound?
A8: Structure-activity relationship (SAR) studies have explored the impact of modifying the this compound scaffold on its biological activity. Replacing the tetrahydrofuran ring with isoxazole or triazole rings has resulted in compounds with improved antileishmanial activity. [, , ] The presence of methylenedioxy or trimethoxy groups as substituents also appears to be crucial for enhancing antileishmanial activity. [, , ]
Q8: Is there any information available on the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A9: While specific PK/PD data for this compound remains limited in the provided research, some studies offer insights into its potential behavior in vivo. For instance, the index of molecular hydrophobicity (ClogP) for this compound derivatives ranges from 2.8 to 3.4, suggesting a suitable lipophilicity/hydrosolubility balance for membrane transport. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


